molecular formula C18H16N4O3S B4332540 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B4332540
M. Wt: 368.4 g/mol
InChI Key: NIIFUAPQWFHDDF-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a complex organic compound that features a unique structure combining a trimethoxyphenyl group with a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the triazoloquinazoline core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol apart is its combination of the trimethoxyphenyl group with the triazoloquinazoline core, which imparts unique biological and chemical properties. This combination allows for a broader range of applications and more potent biological activity compared to similar compounds.

Biological Activity

The compound 2-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of hydrazinecarbothioamides or related precursors. The structural confirmation is achieved through various spectroscopic methods including NMR and X-ray crystallography. The compound features a triazole ring fused with a quinazoline moiety and is characterized by three methoxy groups attached to the phenyl ring.

Antihypertensive Activity

In studies involving 1,2,4-triazolo[1,5-a]quinazolines, derivatives similar to the target compound have demonstrated significant antihypertensive effects. For instance, certain compounds in this class were shown to effectively lower blood pressure and heart rate in animal models. The mechanisms involved may include adrenoblocking activity and modulation of cardiac function .

Antioxidant Properties

Research has indicated that quinazoline derivatives exhibit antioxidant activities. The presence of hydroxyl groups in addition to methoxy substituents significantly enhances their antioxidant capabilities. Compounds with such modifications have been shown to exhibit metal-chelating properties as well .

Anti-apoptotic Effects

A recent study highlighted the anti-apoptotic potential of related compounds when tested in renal ischemia/reperfusion models. These compounds exhibited protective effects against tissue damage and showed a reduction in markers of apoptosis such as caspase-3 activity .

Case Studies

Study Findings
Antihypertensive Study 1,2,4-triazolo[1,5-a]quinazolines demonstrated significant reductions in heart rate and blood pressure in rat models. Some derivatives completely abolished tachycardia associated with parent compounds .
Antioxidant Evaluation Compounds with specific hydroxyl and methoxy substitutions showed enhanced antioxidant activity across multiple assays (CUPRAC and ABTS) .
Renal Protection Study Compounds exhibited significant anti-apoptotic effects during renal ischemia/reperfusion injury with reduced caspase-3 levels compared to controls .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16-20-17-11-6-4-5-7-12(11)19-18(26)22(17)21-16/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFUAPQWFHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C4C=CC=CC4=NC(=S)N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 3
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 4
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 5
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Reactant of Route 6
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

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